Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate
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Overview
Description
Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate is an organic compound with a complex structure that includes functional groups such as esters, ketones, and thioethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-acetylsulfanyl-2-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thioether group can undergo oxidation, affecting the redox state of the compound and its reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-3-oxopentanoate: Similar ester and ketone groups but lacks the thioether group.
Ethyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Properties
CAS No. |
95628-73-2 |
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Molecular Formula |
C9H14O4S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C9H14O4S/c1-5(9(12)13-4)8(11)6(2)14-7(3)10/h5-6H,1-4H3 |
InChI Key |
QSYQSORGJBJALM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(C)SC(=O)C)C(=O)OC |
Origin of Product |
United States |
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